molecular formula C22H19FN4O2S3 B2461156 N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 933207-89-7

N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B2461156
CAS No.: 933207-89-7
M. Wt: 486.6
InChI Key: UWKHXTPXSAABNO-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiazolopyrimidines

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2S3/c1-12-4-8-15(9-5-12)27-19-18(32-22(27)30)20(29)26(3)21(25-19)31-11-17(28)24-14-7-6-13(2)16(23)10-14/h4-10H,11H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKHXTPXSAABNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)C)F)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, thioamides, and acylating agents. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Antimicrobial Activity

N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide has been studied for its antimicrobial properties. Research indicates that compounds with similar thiazolo[4,5-d]pyrimidine structures exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves inhibition of bacterial enzyme activity or disruption of cell wall synthesis .

Anti-inflammatory Properties

In silico studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a critical role in the inflammatory response by catalyzing the production of leukotrienes. Inhibition of 5-LOX can lead to reduced inflammation and associated symptoms in conditions such as asthma and arthritis .

Anticancer Potential

The compound's structure suggests potential activity against cancer cells. Compounds containing thiazole and pyrimidine moieties have been reported to exhibit cytotoxic effects on various cancer cell lines. The specific mechanism may involve interference with DNA replication or apoptosis pathways .

Enzyme Inhibition

Research has highlighted the compound's potential as an inhibitor for enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are involved in neurotransmission and carbohydrate metabolism, respectively. Inhibitors of these enzymes can be beneficial in treating diseases like Alzheimer's and diabetes .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several thiazolo-pyrimidine derivatives against common bacterial pathogens. Among these derivatives, N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene]} exhibited superior activity against Staphylococcus aureus and Escherichia coli. The study concluded that further optimization could enhance its potency .

Case Study 2: Anti-inflammatory Activity

In a molecular docking study aimed at identifying potential 5-lipoxygenase inhibitors, N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo]} demonstrated favorable binding interactions with the active site of the enzyme. This suggests that structural modifications could lead to more potent anti-inflammatory agents .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Fluorophenyl Derivatives: Compounds with fluorine-substituted phenyl groups.

    Thioacetamides: Compounds containing the thioacetamide functional group.

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Fluorine Substitution : Enhances lipophilicity and metabolic stability.
  • Thiazolo-pyrimidine Core : Known for various biological activities including antimicrobial and anticancer properties.
  • Sulfanyl Groups : Often associated with increased reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies indicate that compounds with thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown effectiveness against various bacterial strains. The compound may similarly inhibit pathogens such as Staphylococcus aureus and Escherichia coli due to its structural similarities to known antimicrobial agents .

Anticancer Properties

The thiazolo-pyrimidine moiety has been linked to anticancer activity through multiple mechanisms:

  • Inhibition of Protein Kinases : Compounds with this structure can modulate kinase activity, impacting cell proliferation and survival pathways .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced tumor growth.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Nuclear Receptors : The compound may act as an inverse agonist for nuclear receptors involved in inflammatory responses.
  • Kinase Pathways : It could inhibit key kinases that promote cancer cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Efficacy :
    • A series of thiazolidinone derivatives were tested against common bacterial strains.
    • Results showed a significant reduction in bacterial growth at low concentrations.
  • Cancer Cell Line Studies :
    • In vitro studies demonstrated that compounds similar to the target structure induced apoptosis in breast cancer cell lines.
    • Mechanistic studies revealed activation of caspase pathways.

Data Tables

Activity TypeCompound StructureTarget Organism/Cell LineIC50 Value (µM)
AntimicrobialThiazolidinoneE. coli15
AnticancerThiazolo-pyrimidineMCF-7 (Breast Cancer)12

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